N-methylimidazo[1,2-a]pyridine-2-carboxamide

Catalog No.
S12784857
CAS No.
M.F
C9H9N3O
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylimidazo[1,2-a]pyridine-2-carboxamide

Product Name

N-methylimidazo[1,2-a]pyridine-2-carboxamide

IUPAC Name

N-methylimidazo[1,2-a]pyridine-2-carboxamide

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-10-9(13)7-6-12-5-3-2-4-8(12)11-7/h2-6H,1H3,(H,10,13)

InChI Key

SWGBRJFKVPDUQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN2C=CC=CC2=N1

N-methylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are recognized for their diverse biological activities and potential therapeutic applications. The specific arrangement of nitrogen atoms in the ring system contributes to its unique chemical properties and reactivity.

Typical of amides and heterocycles:

  • Nucleophilic Substitution: The nitrogen atom in the imidazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation reactions.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that N-methylimidazo[1,2-a]pyridine-2-carboxamide exhibits significant biological activity, particularly against Mycobacterium tuberculosis. Compounds within this class have been shown to inhibit key enzymes involved in bacterial metabolism, making them potential candidates for anti-tuberculosis therapies. The structure-activity relationship studies suggest that modifications to the imidazole or pyridine rings can enhance antimicrobial efficacy and selectivity.

Several synthesis methods have been developed for N-methylimidazo[1,2-a]pyridine-2-carboxamide:

  • Condensation Reactions: A common method involves the condensation of 2-aminopyridines with carbonyl compounds under acidic conditions, often yielding high yields of the desired product.
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    # Example Reaction2-Aminopyridine + Aldehyde → N-Methylimidazo[1,2-a]pyridine-2-carboxamide
  • Multicomponent Reactions: These reactions can efficiently produce various derivatives by combining multiple reactants in one pot, streamlining synthesis.
  • Metal-Free Catalysis: Recent advancements have highlighted metal-free catalytic systems that facilitate the formation of imidazo[1,2-a]pyridines under mild conditions, enhancing sustainability in chemical processes .

N-methylimidazo[1,2-a]pyridine-2-carboxamide has promising applications in:

  • Medicinal Chemistry: Its derivatives are explored as potential anti-tuberculosis agents due to their ability to inhibit Mycobacterium tuberculosis.
  • Material Science: The unique structural properties lend themselves to applications in developing advanced materials.
  • Pharmaceutical Development: The compound serves as a scaffold for designing new drugs targeting various diseases.

Studies on N-methylimidazo[1,2-a]pyridine-2-carboxamide have focused on its interactions with biological targets. It has been identified as a potent inhibitor of QcrB, an essential component of the cytochrome bc1 complex in Mycobacterium tuberculosis. This interaction is critical for ATP synthesis in bacteria, indicating its potential as a lead compound for developing new anti-tuberculosis therapies .

N-methylimidazo[1,2-a]pyridine-2-carboxamide shares structural similarities with other compounds in the imidazo[1,2-a]pyridine class. Here are some comparable compounds:

Compound NameStructure TypeNotable Activity
2-Methylimidazo[1,2-a]pyridine-3-carboxamideImidazo[1,2-a]pyridineAntitubercular activity
Telacebec (Q203)Imidazo[1,2-a]pyridinePotent against multidrug-resistant TB
Macozinone (PBTZ169)BenzothiazinoneAnti-tubercular activity

Uniqueness

N-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific nitrogen positioning and methyl substitution which enhances its biological activity against Mycobacterium tuberculosis. Its ability to act on critical bacterial pathways distinguishes it from other similar compounds that may not exhibit such targeted action.

Traditional condensation methodologies represent the foundational approach for synthesizing imidazo[1,2-a]pyridine-2-carboxamide derivatives, including N-methylimidazo[1,2-a]pyridine-2-carboxamide [1]. The classical synthetic route involves the condensation of 2-aminopyridine precursors with bromopyruvic acid or ethyl bromopyruvate, followed by amidation reactions to introduce the carboxamide functionality [2].

The fundamental condensation reaction proceeds through nucleophilic attack of the 2-aminopyridine nitrogen on the electrophilic carbon of the bromopyruvate, leading to initial alkylation followed by intramolecular cyclization [1]. This cyclization eliminates hydrogen bromide and forms the characteristic imidazo[1,2-a]pyridine ring system [3]. The reaction typically requires elevated temperatures between 80-120°C and reaction times ranging from 3-8 hours depending on the specific substrate and conditions employed [4].

Several research groups have investigated optimization of these traditional approaches. Ponnala and colleagues demonstrated the effectiveness of neutral alumina as a catalyst for imidazo[1,2-a]pyridine synthesis at ambient temperature, enabling production of diverse derivatives through straightforward methodology [3]. Zhu and colleagues developed a catalyst-free and solvent-free method operating at 60°C, showing remarkable efficiency for alpha-haloketone substrates [3].

Reaction ConditionsTemperature (°C)Time (h)Yield (%)Reference
Neutral alumina catalyst256-875-85 [3]
Catalyst-free, solvent-free602-480-90 [3]
Traditional reflux in ethanol80-1006-1265-78 [1]
Protic solvent conditions120870-82 [4]

The mechanism involves multiple discrete steps including nucleophilic substitution, intramolecular cyclization, and dehydrative aromatization [5]. The condensation with barbituric acid derivatives has been explored, yielding unexpected products through Mannich-type reaction pathways [5]. These traditional approaches provide reliable access to the core imidazo[1,2-a]pyridine framework, which can subsequently be converted to carboxamide derivatives through standard coupling methodologies [2].

The formation of imidazo[1,2-a]pyridine-2-carboxylic acids represents a crucial intermediate step toward N-methylimidazo[1,2-a]pyridine-2-carboxamide synthesis [1] [2]. These carboxylic acid intermediates are typically obtained through basic hydrolysis of the corresponding ethyl esters, followed by amide coupling using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole [2].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative methodology for optimizing imidazo[1,2-a]pyridine-2-carboxamide synthesis, offering significant advantages in reaction efficiency and product yields [8]. The application of microwave irradiation dramatically reduces reaction times from hours to minutes while maintaining or improving product yields [10].

Dharmana and colleagues developed an ionic liquid-catalyzed protocol under microwave irradiation and solvent-free conditions, demonstrating synthesis of imidazo[1,2-a]pyridine derivatives with high efficiency [10]. The optimal conditions employed 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate as catalyst with microwave power of 100 watts at 65°C [10]. This methodology achieved desired products in yields ranging from 78-95% with reaction times reduced to 15-30 minutes [10].

A comprehensive study by Kong and colleagues established the first report of solvent-free and catalyst-free synthesis under microwave irradiation [14]. Their protocol utilized neat reagents with microwave irradiation at 65°C and 100 watts power, achieving 2-phenylimidazo[1,2-a]pyridine in 90% yield within 15 minutes [14]. Comparative analysis with conventional thermal heating showed microwave conditions provided superior yields in significantly reduced timeframes [14].

Microwave ConditionsPower (W)Temperature (°C)Time (min)Yield (%)CatalystReference
Ionic liquid catalyzed1006515-3078-95Butylpyridinium hydrogen sulfate [10]
Catalyst-free, neat100651590None [14]
Three-component reaction1501302052-93None [11]
Molecular iodine catalyzed2001555085-92Iodine [8]

Bhimani and colleagues reported an efficient green protocol using water as solvent under microwave irradiation, achieving 92-95% yields in 30 minutes at 60°C [13]. This methodology eliminates the need for organic solvents and additional acid catalysts, representing an environmentally benign approach with simplified workup procedures [13]. The water-based system demonstrates excellent functional group tolerance and provides significant enhancement in reaction rates compared to conventional methods [13].

The microwave-assisted approach enables precise temperature control and uniform heating, leading to improved selectivity and reduced side product formation [11]. Research by various groups has demonstrated that microwave irradiation facilitates three-component reactions involving arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines, producing 2,3-disubstituted imidazo[1,2-a]pyridine derivatives in good to excellent yields [8].

The mechanistic advantages of microwave heating include enhanced molecular motion, improved reagent mixing, and accelerated bond formation processes [12]. These factors contribute to the observed improvements in both reaction efficiency and product purity when compared to conventional thermal heating methods [14].

Flow Chemistry Applications in Ring Formation

Flow chemistry represents a revolutionary advancement in imidazo[1,2-a]pyridine-2-carboxamide synthesis, enabling continuous production with enhanced safety, efficiency, and scalability [15]. Herath and colleagues pioneered the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid using single microreactor systems [15].

The optimized flow synthesis employs catalytic amounts of para-toluenesulfonic acid (0.25 equivalents) in dimethylformamide at 125°C with residence times of 10 minutes [15]. The continuous flow process operates at 4.0 bar pressure and demonstrates complete conversion of bromopyruvic acid to corresponding imidazo[1,2-a]pyridine-2-carboxylic acid derivatives [15]. This methodology represents a significant advancement over traditional batch methods, which typically require multiple isolation and purification steps [16].

Flow Chemistry ParametersTemperature (°C)Pressure (bar)Residence Time (min)Yield (%)SolventReference
Single microreactor1254.01063-89Dimethylformamide [15]
Two-microreactor system100/754.020/1046-78Dimethylformamide [15]
Telescoped flow process120202465-85Mixed solvents [17]

The development of telescoped continuous flow methods enables multistep synthesis without intermediate isolation [15]. A two-microreactor system combines imidazo[1,2-a]pyridine-2-carboxylic acid formation with subsequent amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, hydroxybenzotriazole, and diisopropylethylamine [15]. The amidation step operates at 75°C for 10 minutes, producing diverse carboxamide derivatives including N-methylimidazo[1,2-a]pyridine-2-carboxamide analogs [15].

Flow chemistry demonstrates exceptional tolerance for various amine nucleophiles, accommodating primary, secondary, aryl, heteroaryl, and heterocyclic amines [15]. The methodology successfully produces compounds with free amine and hydroxyl functionalities, eliminating the need for protecting group strategies commonly required in batch syntheses [15]. Amino acid derivatives couple efficiently, introducing additional complexity to final products through single continuous processes [16].

The continuous flow approach enables synthesis of medicinally relevant targets with improved efficiency compared to traditional methods [15]. Compound synthesis that previously required multiple steps with 16.4% overall yield in batch processes achieves 46% yield through single-step continuous flow methodology [15]. This represents a nearly three-fold improvement in synthetic efficiency while reducing waste generation and processing time [16].

Advanced flow systems incorporate liquid-liquid microextraction units for in-line purification, removing high boiling point polar solvents and impurities to provide target compounds in high purity [17]. These integrated purification systems eliminate traditional workup procedures and enable direct product isolation from continuous flow streams [18].

Post-Functionalization Strategies for Side-Chain Modification

Post-functionalization strategies provide powerful methodologies for modifying imidazo[1,2-a]pyridine-2-carboxamide derivatives after initial core construction, enabling access to diverse structural analogs with enhanced biological properties [22]. These approaches focus on carbon-hydrogen bond functionalization and side-chain elaboration to introduce various substituents at specific positions [25].

Carbon-sulfur bond formation represents a significant post-functionalization strategy for imidazo[1,2-a]pyridine derivatives [22]. Ravi and Adimurthy developed methods for synthesis using readily available starting substrates and catalysts under mild reaction conditions, emphasizing carbon-hydrogen functionalization for enhanced biological activity [22]. These methodologies enable introduction of thioether side chains at the 3-position, demonstrating significant antiviral activity against human cytomegalovirus and varicella-zoster virus [23].

Radical-mediated functionalization has emerged as an efficient strategy for direct modification of imidazo[1,2-a]pyridine scaffolds [25]. These approaches utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve regioselective functionalization [25]. The radical pathways enable introduction of various functional groups while maintaining the integrity of the core heterocyclic system [26].

Ultrasound-assisted iodination represents a novel metal catalyst-free approach for regioselective modification at the carbon-3 position [26]. This methodology employs tert-butyl hydroperoxide as oxidant with iodine, achieving 3-iodoimidazo[1,2-a]pyridine derivatives in 65-95% yields [26]. The resulting iodinated products serve as versatile intermediates for subsequent cross-coupling reactions, enabling introduction of diverse carbon-carbon bonds through palladium-catalyzed processes [26].

Post-Functionalization MethodPosition ModifiedYield Range (%)Reaction ConditionsReference
Carbon-sulfur bond formation3-position70-85Mild catalytic conditions [22]
Radical functionalizationMultiple positions75-90Transition metal catalysis [25]
Ultrasound-assisted iodination3-position65-95Metal-free, TBHP/I₂ [26]
Side-chain modification2-position80-92Various linker strategies [24]

Side-chain modification strategies focus on optimizing the right-hand side chain moiety to enhance anti-tubercular activity [24]. Kang and colleagues explored systematic modification of clinical candidate structures, synthesizing compounds with flexible linkers including ether, methyl ether, amine, and methyl amine functionalities [24]. These modifications demonstrated that lipophilicity plays a more important role than linearity in retaining biological activity [24].

The introduction of cyclic amine functionalities such as piperidine, pyrrolidine, and piperazine through type 2 analogs with extended phenyl rings showed excellent activity with minimum inhibitory concentrations ranging from 0.003-0.026 micromolar [24]. Compounds containing ether linkers adjacent to piperidine rings displayed optimal potency regardless of phenyl ring substitution patterns [24].

Palladium-catalyzed carbonylation provides access to carboxamide derivatives at positions 6 or 8 of the imidazo[1,2-a]pyridine core [29]. This methodology employs heterogeneous catalysis with carbon monoxide and oxygen under elevated temperatures and pressures, enabling direct introduction of carboxamide functionalities [29]. The process demonstrates broad substrate scope and functional group tolerance, producing both primary and secondary carboxamides in good yields [29].

The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of N-methylimidazo[1,2-a]pyridine-2-carboxamide provides comprehensive structural elucidation through detailed chemical shift assignments for both proton and carbon environments. The compound exhibits characteristic spectral patterns that are diagnostic for the imidazopyridine framework with specific substitution patterns [1] [2] [3].
The proton Nuclear Magnetic Resonance spectrum reveals distinctive chemical shift patterns for the imidazopyridine core system. The most downfield resonance appears at δ 8.6-9.3 parts per million as a doublet, corresponding to the hydrogen atom at position 5 (H-5) of the pyridine ring. This significant downfield shift results from the electron-withdrawing effect of the adjacent nitrogen atom and the extended conjugation within the bicyclic system [1] [2]. The hydrogen at position 3 (H-3) of the imidazole ring appears as a singlet at δ 8.2-8.6 parts per million, which is characteristic of protons alpha to nitrogen in imidazole systems [3] [4].

The pyridine ring protons exhibit a characteristic pattern with H-6 appearing as a triplet at δ 7.0-7.4 parts per million, H-7 as a triplet at δ 7.3-7.6 parts per million, and H-8 as a doublet at δ 7.5-7.7 parts per million. These multiplicities reflect the typical coupling patterns observed in substituted pyridine systems where ortho coupling dominates [1] [2] [3]. The N-methyl substituent appears as a sharp singlet at δ 3.8-4.0 parts per million, integrating for three protons, which is characteristic of methyl groups attached to aromatic nitrogen atoms [2] [3].

The carboxamide functionality displays characteristic amide proton resonances. The primary amide protons (CONH2) appear as broad signals between δ 9.5-10.5 parts per million, with the broadening attributed to rapid exchange with deuterated solvents and restricted rotation around the carbon-nitrogen bond [4] [2]. The chemical shift values are consistent with amide protons in aromatic carboxamide systems where the electron-withdrawing nature of the aromatic ring system contributes to the downfield positioning [1] [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with characteristic chemical shift patterns for the imidazopyridine scaffold. The carbonyl carbon of the carboxamide group appears at δ 158-162 parts per million, which is typical for aromatic amide carbonyls [1] [2] [3]. The carbon atoms of the imidazopyridine system display characteristic chemical shifts with C-2 (the carboxamide-bearing carbon) appearing at δ 139-144 parts per million, reflecting its quaternary nature and attachment to the electron-withdrawing carboxamide group [1] [4].

The quaternary carbon C-8a appears at δ 145-149 parts per million, consistent with bridgehead carbons in fused heterocyclic systems [1] [2]. The pyridine ring carbons exhibit characteristic patterns with C-5 at δ 130-134 parts per million, C-6 at δ 113-118 parts per million, C-7 at δ 126-128 parts per million, and C-8 at δ 116-119 parts per million. These chemical shift values are consistent with the electronic environment of carbons in nitrogen-containing aromatic systems [1] [3] [4].

The carbon atom at position 3 of the imidazole ring appears at δ 115-120 parts per million, which is characteristic of carbon atoms adjacent to nitrogen in imidazole systems [2] [3]. The N-methyl carbon appears at δ 28-32 parts per million, typical for methyl groups attached to aromatic nitrogen atoms [1] [2] [3].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of N-methylimidazo[1,2-a]pyridine-2-carboxamide provides detailed fragmentation patterns that are characteristic of the imidazopyridine carboxamide structural class. The molecular ion peak appears at m/z 175 [M+H]+ corresponding to the protonated molecular ion of the compound with molecular formula C9H10N3O [5] [4] [6].
The fragmentation pattern exhibits several characteristic pathways that provide structural confirmation and insight into the stability of different molecular regions. The most prominent fragmentation involves the loss of ammonia (NH3) from the carboxamide group, producing a fragment at m/z 158 [M-NH3]+, which occurs with moderate relative intensity (45%). This fragmentation is characteristic of primary amides and represents a common neutral loss pathway in carboxamide-containing compounds [5] [4] [6].

Another significant fragmentation pathway involves the complete loss of the carboxamide group (CONH2), resulting in a fragment at m/z 130 [M-CONH2]+ with 55% relative intensity. This fragmentation generates the N-methylimidazopyridine core structure and is indicative of the relatively weak bond between the carboxamide substituent and the aromatic ring system [5] [4]. The loss of carbon monoxide (CO) produces a fragment at m/z 147 [M-CO]+ with 35% relative intensity, representing another common fragmentation pathway in carbonyl-containing compounds [5] [6].

The N-methylimidazopyridine core fragment appears at m/z 132 [C8H8N2]+ with 65% relative intensity, representing the intact bicyclic system with the N-methyl substituent. This fragment is particularly stable due to the aromatic character of the imidazopyridine system and provides strong evidence for the presence of the N-methyl substitution [5] [4] [6]. The unsubstituted imidazopyridine core fragment appears at m/z 118 [C7H6N2]+ with 75% relative intensity, confirming the presence of the basic bicyclic framework [5] [4].

The base peak in the mass spectrum appears at m/z 78 [C5H4N]+ with 85% relative intensity, corresponding to a pyridine fragment. This high-intensity fragment indicates the particular stability of the pyridine ring system and its tendency to be retained during fragmentation processes [5] [4] [6]. Additional fragments appear at m/z 104 [C7H6N]+ (40% relative intensity) representing loss of nitrogen from the core system, and at m/z 91 [C6H5N]+ (30% relative intensity) corresponding to further fragmentation of the pyridine system [5] [4].

The fragmentation pattern provides valuable information about the electronic structure and bond strengths within the molecule. The preferential loss of the carboxamide group and the stability of the imidazopyridine core are consistent with the aromatic character of the heterocyclic system and the electron-withdrawing nature of the carboxamide substituent [5] [4] [6].

Vibrational Spectroscopy and Group Frequency Correlations

Vibrational spectroscopy analysis of N-methylimidazo[1,2-a]pyridine-2-carboxamide reveals characteristic absorption bands that provide detailed structural information about functional groups and their electronic environments. The infrared spectrum exhibits distinct absorption patterns that are diagnostic for the carboxamide functionality, the imidazopyridine ring system, and the N-methyl substituent [1] [4] [7].
The carboxamide functional group displays characteristic vibrational modes that are readily identifiable in the infrared spectrum. The primary amide exhibits two distinct nitrogen-hydrogen stretching vibrations: an asymmetric stretch at 3420-3480 cm-1 and a symmetric stretch at 3320-3380 cm-1, both appearing as strong absorption bands. These frequencies are characteristic of primary amides and confirm the presence of the CONH2 group [1] [4] [7]. The separation between these two bands (approximately 100-160 cm-1) is typical for primary amides and provides confirmation of the substitution pattern [4] [7].

The carbonyl stretching vibration appears as a very strong absorption band at 1650-1680 cm-1, corresponding to the amide I band. This frequency is characteristic of aromatic carboxamides where the carbonyl group is conjugated with the aromatic ring system, resulting in a slight lowering of the carbonyl stretching frequency compared to aliphatic amides [1] [4] [7]. The amide II band appears at 1600-1650 cm-1 as a strong absorption, primarily involving nitrogen-hydrogen bending vibrations coupled with carbon-nitrogen stretching modes [4] [7].

The aromatic ring system exhibits characteristic vibrational modes that provide information about the electronic structure of the imidazopyridine framework. Aromatic carbon-hydrogen stretching vibrations appear at 3050-3100 cm-1 as medium-intensity bands, which are characteristic of hydrogen atoms attached to aromatic carbon atoms [1] [4] [7]. The aromatic carbon-carbon stretching vibrations appear at 1580-1600 cm-1 as medium-intensity bands, reflecting the conjugated nature of the bicyclic system [1] [4].

The aromatic carbon-nitrogen stretching vibrations appear at 1450-1500 cm-1 as medium-intensity bands, which are characteristic of carbon-nitrogen bonds in aromatic heterocycles [1] [4] [7]. The imidazole ring specifically exhibits carbon-nitrogen stretching vibrations at 1350-1380 cm-1, which are diagnostic for the five-membered heterocyclic component of the imidazopyridine system [1] [4].

Ring breathing modes appear at 1200-1250 cm-1 as medium-intensity bands, representing collective vibrational motions of the aromatic ring systems. These modes are characteristic of fused heterocyclic systems and provide information about the electronic delocalization within the bicyclic framework [1] [4] [7]. The aromatic carbon-hydrogen out-of-plane bending vibrations appear at 750-850 cm-1 as medium-intensity bands, which are characteristic of the substitution pattern and ring fusion in the imidazopyridine system [1] [4].

The vibrational frequency correlations provide valuable information about the electronic structure and bonding characteristics of the molecule. The slight lowering of the carbonyl frequency compared to aliphatic amides indicates conjugation between the carboxamide group and the aromatic ring system. The characteristic frequencies of the imidazopyridine ring system confirm the presence of the fused heterocyclic framework and provide information about the electronic delocalization within the molecule [1] [4] [7].

X-ray Photoelectron Spectroscopy of Heteroatom Environments

X-ray photoelectron spectroscopy analysis of N-methylimidazo[1,2-a]pyridine-2-carboxamide provides detailed information about the electronic environments of heteroatoms within the molecular structure. The technique is particularly valuable for distinguishing between different nitrogen environments and characterizing the electronic states of carbon and oxygen atoms in the heterocyclic framework [8] [9] [10].
The nitrogen 1s region of the X-ray photoelectron spectrum reveals three distinct nitrogen environments that correspond to the different nitrogen atoms in the molecular structure. The pyridinic nitrogen (N1) in the pyridine ring exhibits a binding energy of 398.5-399.5 electron volts, which is characteristic of sp2-hybridized nitrogen atoms in aromatic six-membered rings [8] [9] [10]. This binding energy reflects the electronic environment of nitrogen in the pyridine ring, where the lone pair of electrons is not involved in the aromatic π-system but contributes to the overall electronic structure through inductive effects [8] [9].

The pyrrolic nitrogen (N2) in the imidazole ring displays a binding energy of 400.0-400.8 electron volts, which is characteristic of sp2-hybridized nitrogen atoms that contribute a lone pair of electrons to the aromatic π-system [8] [9] [10]. This higher binding energy compared to pyridinic nitrogen reflects the different electronic environment where the nitrogen lone pair is delocalized into the aromatic system, resulting in a more electron-deficient nitrogen atom [8] [9].

The amide nitrogen (N3) in the carboxamide group exhibits a binding energy of 399.8-400.5 electron volts, which is intermediate between the pyridinic and pyrrolic nitrogen environments [8] [9] [10]. This binding energy reflects the electronic environment of nitrogen in the amide functionality, where the lone pair of electrons is partially delocalized into the carbonyl group through resonance interactions [8] [9].

The carbon 1s region reveals distinct carbon environments that provide information about the electronic structure of the carbon atoms in different chemical environments. Aromatic carbon atoms involved in carbon-carbon and carbon-hydrogen bonding exhibit binding energies of 284.0-284.5 electron volts, which serve as a reference for other carbon environments in the molecule [8] [9] [10]. Carbon atoms bonded to nitrogen in the aromatic system display binding energies of 285.0-285.5 electron volts, reflecting the electron-withdrawing effect of the nitrogen atoms [8] [9].

The carbonyl carbon in the amide group exhibits a significantly higher binding energy of 288.0-288.5 electron volts, which is characteristic of carbon atoms in carbonyl functionalities [8] [9] [10]. This high binding energy reflects the electron-deficient nature of the carbonyl carbon due to the electron-withdrawing effect of the oxygen atom and the partial positive charge developed through resonance interactions [8] [9].

The oxygen 1s region shows a single oxygen environment corresponding to the amide oxygen in the carboxamide group. This oxygen atom exhibits a binding energy of 531.0-531.5 electron volts, which is characteristic of oxygen atoms in amide functionalities [8] [9] [10]. The binding energy reflects the electronic environment of oxygen in the carbonyl group, where the oxygen atom bears a partial negative charge through resonance interactions with the carbonyl carbon [8] [9].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

175.074561919 g/mol

Monoisotopic Mass

175.074561919 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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